Structural Analysis and Electronic Properties of 6-Bromo-2-chloro-8-methylquinoline: A Technical Guide
Structural Analysis and Electronic Properties of 6-Bromo-2-chloro-8-methylquinoline: A Technical Guide
Executive Summary
The rational design of heterocyclic building blocks is a cornerstone of modern medicinal chemistry and materials science. 6-Bromo-2-chloro-8-methylquinoline (CAS: 99455-14-8) is a highly functionalized, tri-substituted quinoline derivative that serves as a critical intermediate in the synthesis of advanced pharmacological agents. This whitepaper provides an in-depth analysis of its molecular architecture, quantum chemical properties, standardized synthetic methodologies, and applications in drug discovery, specifically focusing on its role in orthogonal cross-coupling and 3D-QSAR pharmacophore modeling.
Molecular Architecture and Physicochemical Profile
The quinoline scaffold consists of a benzene ring fused to a pyridine ring, creating an electron-deficient aromatic system. The specific substitution pattern in 6-Bromo-2-chloro-8-methylquinoline introduces significant steric and electronic asymmetry:
-
2-Chloro Substitution: Acts as a strong electron-withdrawing group (EWG) via inductive effects (-I), activating the adjacent imine carbon for nucleophilic aromatic substitution ( SNAr ).
-
6-Bromo Substitution: Provides a highly specific handle for transition-metal-catalyzed cross-coupling reactions.
-
8-Methyl Substitution: Introduces local steric hindrance near the quinoline nitrogen, which can influence the dihedral angle of incoming ligands during receptor binding, while also providing a weak electron-donating inductive effect (+I).
Table 1: Quantitative Physicochemical Properties
Data aggregated from standardized chemical inventories and crystallographic extrapolations[1].
| Property | Value | Causality / Structural Implication |
| Molecular Formula | C10H7BrClN | Defines the tri-substituted nature of the core. |
| Molecular Weight | 256.53 g/mol | Optimal for small-molecule drug intermediate sizing. |
| Melting Point | 120 - 121 ºC | Indicates strong intermolecular π−π stacking in the crystal lattice. |
| Density | 1.591±0.06 g/cm³ | High density driven by the presence of heavy halogens (Br, Cl). |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | Low TPSA suggests excellent lipophilicity and membrane permeability. |
| XLogP3 | 3.96 | High hydrophobicity, necessitating formulation strategies in biological assays. |
Quantum Chemical and Electronic Properties (DFT Insights)
Understanding the electronic distribution of 6-Bromo-2-chloro-8-methylquinoline requires analyzing the competing inductive and mesomeric effects of its substituents. Density Functional Theory (DFT) studies on related methylquinolines and 2-chloroquinolines provide foundational insights into its orbital mechanics[2].
HOMO-LUMO Gap and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity.
-
The 8-Methyl Influence: The methyl group at the 8-position donates electron density into the fused benzene ring via hyperconjugation. This localized electron richness slightly raises the HOMO energy compared to an unsubstituted quinoline, enhancing the molecule's potential to act as an electron donor in specific π -stacking interactions[2].
-
The Halogen Influence: Conversely, the 2-chloro and 6-bromo groups exert strong -I effects, which lower the LUMO energy. This lowered LUMO makes the quinoline core highly susceptible to nucleophilic attack, particularly at the C2 position.
Table 2: Theoretical Electronic Parameters (Extrapolated DFT Data)
| Parameter | Trend in Tri-Substituted Quinolines | Functional Consequence |
| HOMO Energy | Moderately stabilized | Dictates oxidation potential; influenced by the 8-methyl group. |
| LUMO Energy | Significantly lowered | Enhances electrophilicity at C2 for SNAr reactions. |
| Electrostatic Potential (ESP) | Highly polarized | Negative potential localized around N1 and Cl2; positive over the aromatic core. |
Standardized Synthetic Methodology
The synthesis of 6-Bromo-2-chloro-8-methylquinoline relies on the chlorodehydroxylation of its corresponding quinolone precursor. The protocol described below is a self-validating system: the conversion of a lactam to a chloroimine is driven by the thermodynamic stabilization achieved through the full aromatization of the quinoline ring[3].
Experimental Protocol: Chlorodehydroxylation via Phosphorus Oxychloride
Reagents Required:
-
6-Bromo-8-methyl-2(1H)-quinolone (12.0 g)
-
Phosphorus oxychloride ( POCl3 ) (100 cm³)
-
Chloroform ( CHCl3 ) (200 cm³)
Step-by-Step Workflow:
-
Reagent Mixing: Suspend 12.0 g of 6-bromo-8-methyl-2(1H)-quinolone in 100 cm³ of neat POCl3 . Causality: POCl3 acts as both the solvent and the chlorinating agent. The neat condition maximizes the collision frequency for the initial O-phosphorylation step.
-
Thermal Activation: Heat the mixture under reflux (approx. 105 ºC) for 2 hours. Causality: Heat is required to overcome the activation energy of the nucleophilic attack by chloride on the phosphorylated intermediate, displacing the dichlorophosphate leaving group and restoring aromaticity.
-
Volatile Removal: Cool the reaction to room temperature and remove excess volatile POCl3 in vacuo. Causality: Removing POCl3 before aqueous workup prevents violent exothermic hydrolysis and minimizes the formation of phosphoric acid byproducts.
-
Extraction: Dissolve the resulting solid residue in 200 cm³ of chloroform. Wash the organic layer with cold water and saturated sodium bicarbonate to neutralize residual acids.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the crude 6-Bromo-2-chloro-8-methylquinoline. Recrystallize from an appropriate solvent (e.g., methanol) to achieve the 120-121 ºC melting point standard.
Synthetic workflow of 6-Bromo-2-chloro-8-methylquinoline via chlorodehydroxylation.
Applications in Drug Discovery and 3D-QSAR
The strategic placement of halogens on the quinoline core makes this compound a highly versatile intermediate in medicinal chemistry.
Orthogonal Synthetic Reactivity
From a synthetic perspective, the compound features two distinct halogen handles that exhibit orthogonal reactivity . In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of Pd(0) into the C−Br bond at position 6 is kinetically much faster than into the C−Cl bond at position 2. This allows chemists to selectively functionalize the 6-position while leaving the 2-chloro group intact for subsequent, distinct chemical modifications.
Pharmacological Applications
-
Inotropic Agents (Cardiac Stimulants): Derivatives of 6-bromo-8-methylquinolines have been patented as potent cardiac stimulants. They selectively increase the force of myocardial contraction without producing significant increases in heart rate, making them valuable in treating congestive heart failure[3].
-
Antitubercular 3D-QSAR Modeling: The 2-chloroquinoline nucleus is a recognized pharmacophore against Mycobacterium tuberculosis H37Rv. 3D-QSAR studies utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) demonstrate that the steric bulk and electrostatic potential generated by the 2-chloro and surrounding alkyl/halogen groups directly correlate with antimycobacterial efficacy[4]. The 8-methyl group provides necessary steric volume that aligns with the binding pocket's hydrophobic contour maps.
Structural functionalization pathways driving pharmacological applications.
Conclusion
6-Bromo-2-chloro-8-methylquinoline is a structurally optimized building block that bridges the gap between synthetic feasibility and pharmacological potency. Its unique electronic profile, driven by the push-pull dynamics of its methyl and halogen substituents, allows for highly selective orthogonal functionalization. By leveraging standardized chlorodehydroxylation protocols, researchers can reliably synthesize this core to explore advanced 3D-QSAR spaces, particularly in the development of novel antitubercular and inotropic therapies.
References
- Quinolone inotropic agents - European Patent Office - EP 0148623 A2.Google Patents.
-
Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors. National Institutes of Health (NIH) / PubMed. Available at:[Link]
-
Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochloric Acid. Science Publishing Group. Available at:[Link]
